molecular formula C16H20ClNO2S B2457309 1-(2,3-Dimethylphenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride CAS No. 1323621-63-1

1-(2,3-Dimethylphenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride

Cat. No.: B2457309
CAS No.: 1323621-63-1
M. Wt: 325.85
InChI Key: HBFKQSOSFYOESQ-UHFFFAOYSA-N
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Description

1-(2,3-Dimethylphenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride is a synthetic organic compound known for its diverse applications in scientific research. This compound features a unique structure combining a dimethylphenoxy group, a pyridinylthio moiety, and a propanol backbone, making it a subject of interest in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Dimethylphenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride typically involves a multi-step process:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2,3-dimethylphenol with an appropriate halogenating agent to form 2,3-dimethylphenoxy halide.

    Thioether Formation: The phenoxy halide is then reacted with 2-mercaptopyridine under basic conditions to form the pyridin-2-ylthio ether.

    Propanol Addition: The final step involves the addition of a propanol derivative to the thioether intermediate, followed by hydrochloric acid treatment to yield the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes:

    Batch Processing: Utilizing large reactors to handle the multi-step synthesis.

    Purification: Employing techniques such as recrystallization and chromatography to ensure high purity.

    Quality Control: Implementing rigorous testing protocols to maintain consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2,3-Dimethylphenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioether to a thiol or further to a hydrocarbon, using reagents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products:

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Thiols, hydrocarbons.

    Substitution Products: Various substituted phenoxy and pyridinyl derivatives.

Scientific Research Applications

1-(2,3-Dimethylphenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2,3-Dimethylphenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.

Comparison with Similar Compounds

  • 1-(2,4-Dimethylphenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride
  • 1-(2,3-Dimethylphenoxy)-3-(pyridin-3-ylthio)propan-2-ol hydrochloride
  • 1-(2,3-Dimethylphenoxy)-3-(pyridin-2-ylthio)butan-2-ol hydrochloride

Comparison:

  • Structural Differences: Variations in the position of methyl groups or the length of the carbon chain can significantly alter the compound’s properties.
  • Unique Features: 1-(2,3-Dimethylphenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(2,3-dimethylphenoxy)-3-pyridin-2-ylsulfanylpropan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2S.ClH/c1-12-6-5-7-15(13(12)2)19-10-14(18)11-20-16-8-3-4-9-17-16;/h3-9,14,18H,10-11H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBFKQSOSFYOESQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCC(CSC2=CC=CC=N2)O)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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